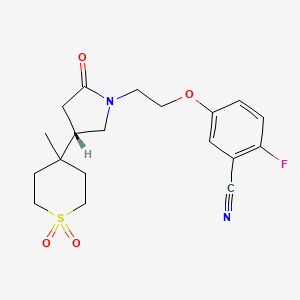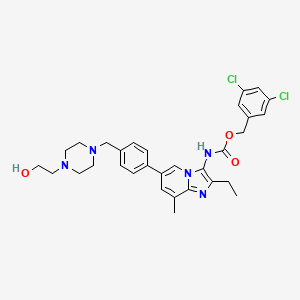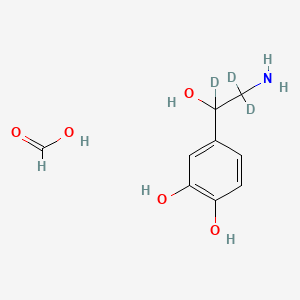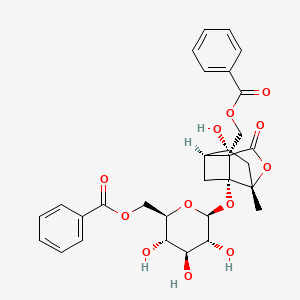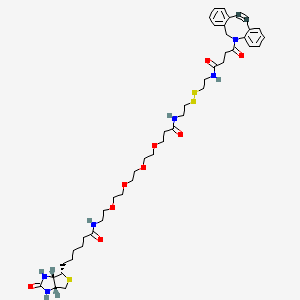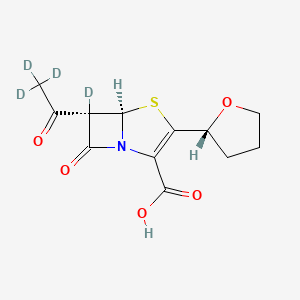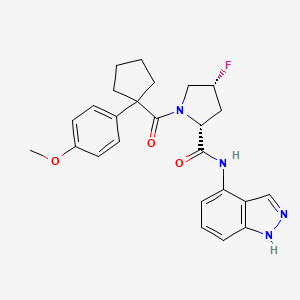
Anti-inflammatory agent 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 19 is a synthetic compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate symptoms associated with various inflammatory conditions. This compound has gained significant attention in the fields of medicine and pharmacology due to its effectiveness and relatively low side-effect profile compared to other anti-inflammatory drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 19 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route involves the reaction of a substituted aromatic compound with a nitrating agent to introduce nitro groups, followed by reduction to form the corresponding amine. This amine is then subjected to acylation reactions to produce the final anti-inflammatory agent.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments for skin conditions.
Wirkmechanismus
Anti-inflammatory agent 19 is compared with other similar compounds, such as:
Ibuprofen: A widely used non-steroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes but has a different chemical structure.
Naproxen: Another non-steroidal anti-inflammatory drug with a similar mechanism of action but different pharmacokinetic properties.
Diclofenac: Known for its potent anti-inflammatory effects, it shares a similar mechanism but differs in its side-effect profile.
Uniqueness: this compound is unique due to its specific chemical structure, which allows for targeted inhibition of inflammatory pathways with minimal side effects. Its effectiveness in reducing inflammation and its relatively low toxicity make it a valuable compound in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- Ibuprofen
- Naproxen
- Diclofenac
- Celecoxib
- Aspirin
This comprehensive overview highlights the significance of anti-inflammatory agent 19 in various fields and its potential for further research and development
Eigenschaften
Molekularformel |
C30H50O7 |
|---|---|
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
3-[(1R,4aR,4bS,6aR,7S,8S,9R)-2-[(2S)-1,2-dihydroxypropan-2-yl]-7,8-dihydroxy-9-(hydroxymethyl)-1,4a,4b,6a,9-pentamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysen-1-yl]propanoic acid |
InChI |
InChI=1S/C30H50O7/c1-25(16-31)15-19-18-7-8-20-27(3,11-10-22(33)34)21(30(6,37)17-32)9-12-29(20,5)28(18,4)14-13-26(19,2)24(36)23(25)35/h7,19-21,23-24,31-32,35-37H,8-17H2,1-6H3,(H,33,34)/t19?,20?,21?,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
GCMYLFJQBZWBNN-ILSBALRGSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CCC(=O)O)[C@@](C)(CO)O)C)C1C[C@]([C@@H]([C@H]2O)O)(C)CO)C |
Kanonische SMILES |
CC12CCC(C(C1CC=C3C2(CCC4(C3CC(C(C4O)O)(C)CO)C)C)(C)CCC(=O)O)C(C)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


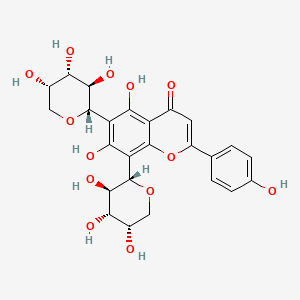
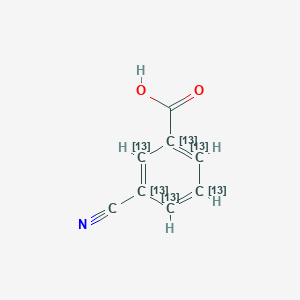
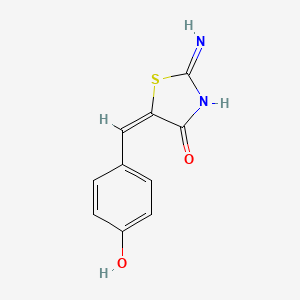
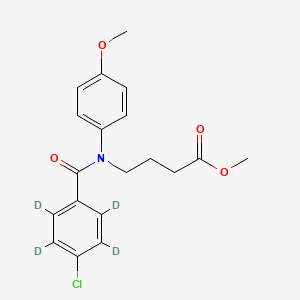
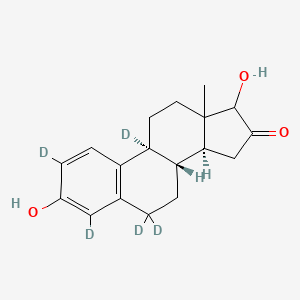
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
